![molecular formula C18H25ClN2O3 B5567954 [4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)
[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol" involves complex organic reactions, including condensation, substitution, and cyclization steps. Studies like those conducted by Benakaprasad et al. (2007) on related compounds involve the condensation of piperidinyl methanol with chlorobenzene sulfonylchloride in the presence of solvents and bases, revealing insights into the synthetic pathways that could be adapted for the target compound (Benakaprasad et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds structurally related to the target molecule has been characterized by X-ray crystallography, showcasing features like the chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms. These studies provide a foundational understanding of the three-dimensional arrangement and geometric considerations relevant to the compound of interest (Benakaprasad et al., 2007).
Chemical Reactions and Properties
Chemical properties of similar compounds involve reactivity patterns typical of chloro-substituted benzoyl compounds and piperidine derivatives. The literature indicates various functional group transformations, nucleophilic substitutions, and the formation of hydrogen bonds, which are crucial for understanding the chemical behavior of "[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol" (Karthik et al., 2021).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, are essential for comprehending the practical applications and handling of the compound. Studies similar to those by Karthik et al. (2021) on related molecules provide insights into these aspects through thermal analysis and crystallography, offering a basis for predicting the physical characteristics of the compound (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of "[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol" can be inferred from studies on structurally or functionally similar compounds. These include reactivity towards various reagents, stability under different conditions, and the potential for undergoing a range of organic reactions. Such analyses are crucial for applications in synthesis, medicinal chemistry, and material science (Karthik et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds synthesized from amino substituted benzothiazoles and chloropyridine derivatives exhibit antimicrobial activity against strains of bacteria and fungi. These compounds, including amide derivatives formed through condensation reactions, demonstrate variable and modest activity, suggesting potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystal Structure Characterization
Research focusing on the synthesis and crystal structure characterization of compounds similar to the target molecule, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, provides detailed insights into their molecular geometry. These studies are crucial for understanding the potential interactions and reactivity of these compounds, which might be applied in designing drugs or materials with specific properties (Benakaprasad et al., 2007).
Molecular Docking and Anticancer Activity
Molecular docking studies are instrumental in predicting the potential efficacy of compounds as anticancer agents. By examining the interaction between synthesized compounds and target proteins, researchers can identify promising candidates for further development. Some compounds with pyridine and pyrazoline moieties have been evaluated for their anticancer and antimicrobial activities, showcasing the diverse potential applications of these chemicals (Katariya, Vennapu, & Shah, 2021).
Drug Discovery and EGFR Inhibition
In the context of drug discovery, particularly for cancer treatment, the synthesis and evaluation of benzimidazole derivatives bearing triazole as epidermal growth factor receptor (EGFR) inhibitors highlight the importance of structural and conformational analyses. These studies not only help in understanding the mechanism of action but also in optimizing compounds for higher efficacy and selectivity, underscoring the critical role of chemical synthesis in therapeutic advancements (Karayel, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloro-5-piperidin-1-ylphenyl)-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c19-17-5-4-15(20-6-2-1-3-7-20)10-16(17)18(23)21-8-9-24-13-14(11-21)12-22/h4-5,10,14,22H,1-3,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDNUPRSNCUVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)N3CCOCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

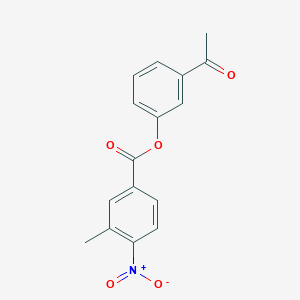
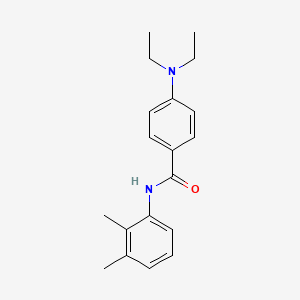
![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)
![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)
![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)
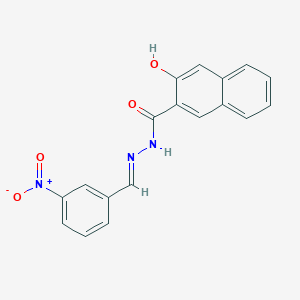
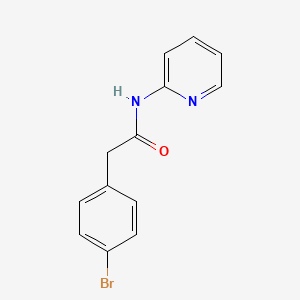
![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)
![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
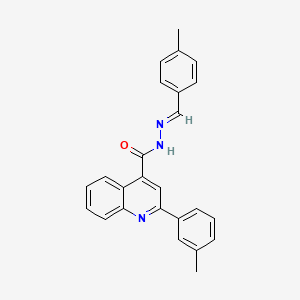
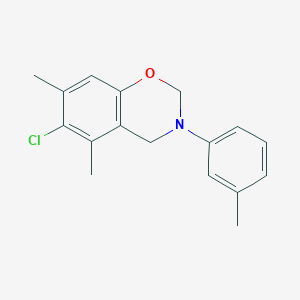
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)